Cas no 89112-37-8 (Phenol, 2-[2-amino-6-(3-methoxyphenyl)-4-pyrimidinyl]-4-methyl-)
89112-37-8 structure
Product Name:Phenol, 2-[2-amino-6-(3-methoxyphenyl)-4-pyrimidinyl]-4-methyl-
CAS-nummer:89112-37-8
MF:C18H17N3O2
MW:307.346483945847
CID:611881
PubChem ID:136220768
Update Time:2025-04-19
Phenol, 2-[2-amino-6-(3-methoxyphenyl)-4-pyrimidinyl]-4-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol, 2-[2-amino-6-(3-methoxyphenyl)-4-pyrimidinyl]-4-methyl-
- 6-[2-amino-4-(3-methoxyphenyl)-1H-pyrimidin-6-ylidene]-4-methylcyclohexa-2,4-dien-1-one
- 89112-37-8
- DTXSID30751831
- 6-[2-Amino-6-(3-methoxyphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one
-
- Inchi: 1S/C18H17N3O2/c1-11-6-7-17(22)14(8-11)16-10-15(20-18(19)21-16)12-4-3-5-13(9-12)23-2/h3-10,22H,1-2H3,(H2,19,20,21)
- InChI-sleutel: JPGONQNROUKPIP-UHFFFAOYSA-N
- LACHT: OC1=CC=C(C)C=C1C1C=C(C2C=CC=C(C=2)OC)N=C(N)N=1
Berekende eigenschappen
- Exacte massa: 307.132076794g/mol
- Monoisotopische massa: 307.132076794g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 381
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 81.3Ų
Phenol, 2-[2-amino-6-(3-methoxyphenyl)-4-pyrimidinyl]-4-methyl- Gerelateerde literatuur
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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